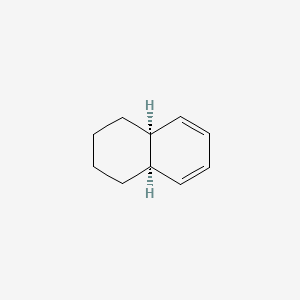
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is a bicyclic organic compound that belongs to the class of naphthalenes It is characterized by its hexahydro structure, which means it has six additional hydrogen atoms compared to naphthalene, making it a saturated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene can be achieved through several methods. One common approach involves the hydrogenation of naphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. This process adds hydrogen atoms to the naphthalene ring, resulting in the formation of hexahydronaphthalene .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of naphthalene to hexahydronaphthalene. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further saturate the compound or reduce any functional groups present.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: Further saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the disruption of fungal cell membranes, leading to cell death. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- γ-Muurolene
- γ-Amorphene
Uniqueness
(4aR,8aS)-1,2,3,4,4a,8a-Hexahydronaphthalene is unique due to its specific stereochemistry and the presence of six additional hydrogen atoms compared to naphthalene. This structural difference imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
13304-05-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
(4aS,8aR)-1,2,3,4,4a,8a-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2/t9-,10+ |
InChI-Schlüssel |
YFCFOZJMGWBVFX-AOOOYVTPSA-N |
Isomerische SMILES |
C1CC[C@H]2C=CC=C[C@H]2C1 |
Kanonische SMILES |
C1CCC2C=CC=CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


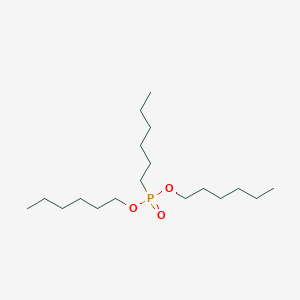
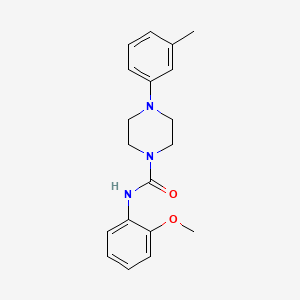
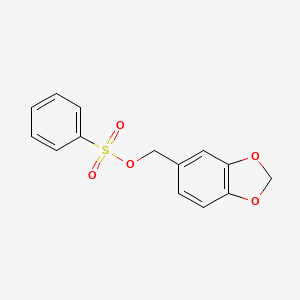





![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



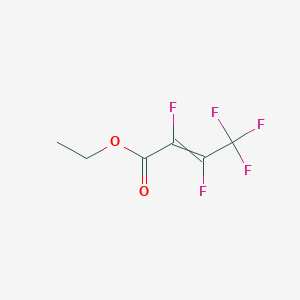
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
